N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide, also known as compound 14, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 14 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 has also been investigated for its potential anti-inflammatory and analgesic effects. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of CK2 and reduces the potential for off-target effects. However, one limitation of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the scientific research of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14. One potential direction is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Additionally, further studies can be conducted to optimize the synthesis method of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 and improve its solubility for use in various experimental setups. Overall, the scientific research on N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 shows promising potential for its use in various therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2,5-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is then purified through column chromatography to obtain pure N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14.
Scientific Research Applications
Compound 14 has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is in cancer research. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,5-dichloroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-5-6-13(18)14(9-12)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMPVZOXVRSXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide |
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